molecular formula C7H8N2O3 B1593435 2-Methoxy-5-methyl-3-nitropyridine CAS No. 33252-62-9

2-Methoxy-5-methyl-3-nitropyridine

Cat. No.: B1593435
CAS No.: 33252-62-9
M. Wt: 168.15 g/mol
InChI Key: QCQICELALGZQRL-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the pyridine ring

Mechanism of Action

Target of Action

It has been used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction and are often implicated in diseases such as cancer when dysregulated.

Pharmacokinetics

The compound’s molecular weight (16815 g/mol) and its physical form (powder) suggest that it may have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methyl-3-nitropyridine typically involves nitration of 2-methoxy-5-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Methoxy-5-methyl-3-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-5-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-methoxy-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQICELALGZQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650380
Record name 2-Methoxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-62-9
Record name 2-Methoxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium (2.31 g, 0.1 mol) dissolved in methanol (100 mL) at room temperature, 2-chloro-5-methyl-3-nitro-pyridine (17.2 g, 0.1 map was added. The reaction mixture was refluxed for 4 h under N2 atmosphere. After evaporated to dryness, the residue was diluted with water (100 mL) and extracted (2×50 mL CH2Cl2). The combined extracts were washed with brine, dried on MgSO4, and filtered. The solvent was evaporated and the residue was crystallized from a mixture of water (300 mL) and ethanol (20 mL) to yield 2-methoxy-5-methyl-3-nitro-pyridine as a light orange solid (15.4 g, 92%). 1H-NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 3.98 (s, 3H, OCH3), 8.30 (d, 1H, J=2.0 Hz, Py-H), 8.35 (d, 1H, J=2.0 Hz, Py-H); 13C-NMR (DMSO-d6): δ 16.80, 54.86, 127.36, 133.7, 135.91, 152.03, 154.27; HR-MS (ESI+) m/z 169.0570 [M+H]+; C7H8N2O3 requires 168.0535.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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